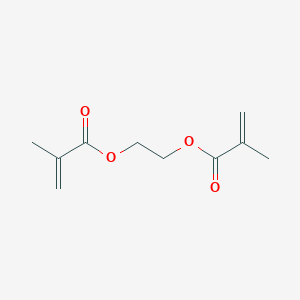

Ethylene glycol dimethacrylate

Cat. No. B180347

Key on ui cas rn:

12738-39-5

M. Wt: 198.22 g/mol

InChI Key: STVZJERGLQHEKB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07910649B2

Procedure details

Monomer (9) (10 g) of Formula 2 is mixed with methyl methacrylate (90 g) to form a monomer mixture. This monomer mixture is emulsified with Rhodafac RS 710 surfactant (2.5 g; 2.5 wt % with respect to the monomers) in water (40 ml). The monomer emulsion is added drop-wise to water (360 ml) at 60° C. containing a potassium persulfate water soluble initiator (about 0.4 wt % with respect to the monomers). The heating is continued at this temperature for a period of two hours and then cooled to ambient temperature. The particulates formed are present in a latex dispersion or emulsion. In this example, the blocked maleimide groups are present in the latex throughout the particle. The same reaction can be carried out to present the blocked maleimide groups mostly on the surface by adding the above blocked monomer after other monomer(s) of the mixture is/are added. Though a cross-linker is not used in this example, it is to be noted that a cross-linker can be added, e.g., ethylene glycol dimethacrylate from about 0.5 wt % to 10 wt % of monomers to obtain cross-linked latex particulates. The above particulates in water are heated to 95° C. for 5 hours to remove the blocking group and generate the maleimide functional groups on the surface of the latex particulates.

Name

potassium persulfate water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

monomer ( s )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(=O)NC(=O)C=C1.[O:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1.[C:13]([O:18][CH3:19])(=[O:17])[C:14]([CH3:16])=[CH2:15].[OH2:20].S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>O>[C:12]([O:8][CH2:9][CH2:19][O:18][C:13](=[O:17])[C:14]([CH3:16])=[CH2:15])(=[O:20])[C:11]([CH3:10])=[CH2:1] |f:3.4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(C=CC(N1)=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C=CC=C1

|

|

Name

|

|

|

Quantity

|

90 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

Step Two

|

Name

|

potassium persulfate water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]

|

Step Three

[Compound]

|

Name

|

monomer ( s )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

360 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a monomer mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The particulates formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The same reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding the

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is/are added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

can be added

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OCCOC(C(=C)C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07910649B2

Procedure details

Monomer (9) (10 g) of Formula 2 is mixed with methyl methacrylate (90 g) to form a monomer mixture. This monomer mixture is emulsified with Rhodafac RS 710 surfactant (2.5 g; 2.5 wt % with respect to the monomers) in water (40 ml). The monomer emulsion is added drop-wise to water (360 ml) at 60° C. containing a potassium persulfate water soluble initiator (about 0.4 wt % with respect to the monomers). The heating is continued at this temperature for a period of two hours and then cooled to ambient temperature. The particulates formed are present in a latex dispersion or emulsion. In this example, the blocked maleimide groups are present in the latex throughout the particle. The same reaction can be carried out to present the blocked maleimide groups mostly on the surface by adding the above blocked monomer after other monomer(s) of the mixture is/are added. Though a cross-linker is not used in this example, it is to be noted that a cross-linker can be added, e.g., ethylene glycol dimethacrylate from about 0.5 wt % to 10 wt % of monomers to obtain cross-linked latex particulates. The above particulates in water are heated to 95° C. for 5 hours to remove the blocking group and generate the maleimide functional groups on the surface of the latex particulates.

Name

potassium persulfate water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

monomer ( s )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(=O)NC(=O)C=C1.[O:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1.[C:13]([O:18][CH3:19])(=[O:17])[C:14]([CH3:16])=[CH2:15].[OH2:20].S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>O>[C:12]([O:8][CH2:9][CH2:19][O:18][C:13](=[O:17])[C:14]([CH3:16])=[CH2:15])(=[O:20])[C:11]([CH3:10])=[CH2:1] |f:3.4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(C=CC(N1)=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C=CC=C1

|

|

Name

|

|

|

Quantity

|

90 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

Step Two

|

Name

|

potassium persulfate water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]

|

Step Three

[Compound]

|

Name

|

monomer ( s )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

360 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a monomer mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The particulates formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The same reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding the

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is/are added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

can be added

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OCCOC(C(=C)C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |